molecular formula C13H14N4O4 B12926812 6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 60228-90-2

6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No.: B12926812
CAS No.: 60228-90-2
M. Wt: 290.27 g/mol
InChI Key: GYEDOYGSFQRCOH-UHFFFAOYSA-N
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Description

6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzylamino group at the 6th position, two methyl groups at the 1st and 3rd positions, and a nitro group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Substitution with Benzylamine: The benzylamino group is introduced through a nucleophilic substitution reaction where benzylamine reacts with the pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where electron-withdrawing groups are present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzylamino group.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of 6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 6-(Aminomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
  • 6-(Phenylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Comparison:

  • Uniqueness: The presence of the benzylamino group in 6-(Benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Applications: While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and potential uses in medicinal chemistry and materials science.

Properties

CAS No.

60228-90-2

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O4/c1-15-11(14-8-9-6-4-3-5-7-9)10(17(20)21)12(18)16(2)13(15)19/h3-7,14H,8H2,1-2H3

InChI Key

GYEDOYGSFQRCOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC2=CC=CC=C2

Origin of Product

United States

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